2-Allyl-4-(benzyloxy)-1-methoxybenzene is an organic compound classified as an aromatic ether. It features a unique structure that includes an allyl group, a benzyloxy group, and a methoxy group attached to a benzene ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available starting materials, particularly 2-allylphenol. It is cataloged under various chemical databases and can be sourced from suppliers such as BenchChem and Sigma-Aldrich, which provide detailed specifications and safety data sheets for handling and usage.
2-Allyl-4-(benzyloxy)-1-methoxybenzene belongs to the class of aromatic ethers. Its molecular formula is , and it has a molecular weight of approximately 254.32 g/mol. The compound's structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
The synthesis of 2-Allyl-4-(benzyloxy)-1-methoxybenzene typically involves several key steps:
While specific industrial production methods are not extensively documented, the laboratory synthesis can be scaled up by optimizing reaction conditions, employing larger reactors, and ensuring product purity through various purification techniques such as chromatography.
The molecular structure of 2-Allyl-4-(benzyloxy)-1-methoxybenzene can be represented by its canonical SMILES notation: COC1=C(C=C(C=C1)OCC2=CC=CC=C2)CC=C. The InChI key for this compound is DDQVIYWNCRKZMQ-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 1-methoxy-4-phenylmethoxy-2-prop-2-enylbenzene |
| Boiling Point | Not specified |
| Density | Not specified |
2-Allyl-4-(benzyloxy)-1-methoxybenzene can participate in several chemical reactions:
The physical properties of 2-Allyl-4-(benzyloxy)-1-methoxybenzene include:
The chemical properties include reactivity patterns typical of aromatic ethers, particularly at the benzylic position, which influences its behavior in various reactions.
2-Allyl-4-(benzyloxy)-1-methoxybenzene has several applications in scientific research:
This compound's unique structure and reactivity make it a versatile tool for researchers across multiple disciplines, highlighting its significance in ongoing scientific studies.
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: